molecular formula C7H4FNO2S B13027062 6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 1007386-86-8

6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B13027062
CAS No.: 1007386-86-8
M. Wt: 185.18 g/mol
InChI Key: UQSQOFVPIABDDO-UHFFFAOYSA-N
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Description

6-Fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a fluorinated heterocyclic building block of significant interest in pharmaceutical and medicinal chemistry research. This compound belongs to the thienopyrrole family, which are organic heterocyclic compounds consisting of a thiophene ring fused to a pyrrole ring . The core 4H-thieno[3,2-b]pyrrole-5-carboxylic acid structure, without the fluorine substituent, is a known scaffold for D-amino acid oxidase (DAO) inhibitors . DAO is an enzyme that metabolizes D-amino acids, notably D-serine, a co-agonist of the NMDA receptor, making it a target for investigations into central nervous system disorders . The introduction of a fluorine atom at the 6-position is a common strategy in drug design to modulate a molecule's electronic properties, metabolic stability, and membrane permeability. Researchers can utilize this carboxylic acid-functionalized compound as a key intermediate in the synthesis of more complex molecules, particularly through amide bond formation or further functionalization of the heterocyclic core. It is strictly for research and development purposes in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1007386-86-8

Molecular Formula

C7H4FNO2S

Molecular Weight

185.18 g/mol

IUPAC Name

6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

InChI

InChI=1S/C7H4FNO2S/c8-4-5(7(10)11)9-3-1-2-12-6(3)4/h1-2,9H,(H,10,11)

InChI Key

UQSQOFVPIABDDO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1NC(=C2F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the construction of the thieno[3,2-b]pyrrole core followed by the introduction of the fluorine atom and the carboxylic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-b]pyrrole core. Subsequent fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The carboxylic acid group can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide .

Industrial Production Methods

Industrial production of 6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize efficiency. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production rates and reduce costs .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid catalysis or coupling reagents. This reaction is critical for modifying solubility and bioavailability in drug discovery.

Reagents/Conditions Products Key Observations References
Ethanol, H₂SO₄ (acid catalyst)Ethyl 6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylateHigh yield (85–90%) under reflux; acid catalysis avoids side reactions at the fluorine site.
Methanol, DCC/DMAPMethyl ester derivativeDMAP accelerates reaction; DCC ensures efficient dehydration.

Amide Formation

The carboxylic acid reacts with amines to form amides, a key step in generating bioactive derivatives.

Reagents/Conditions Products Key Observations References
Thionyl chloride (SOCl₂), then anilineN-Phenyl-6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxamideAcid chloride intermediate formed quantitatively; amidation yields >75%.
EDCI/HOBt, benzylamineN-Benzylamide derivativeCoupling agents enhance efficiency; minimal racemization observed.

Nucleophilic Substitution at the 6-Fluoro Position

The electron-withdrawing nature of the fluorine atom activates the thienopyrrole ring for nucleophilic aromatic substitution.

Reagents/Conditions Products Key Observations References
NaOH (aq), 100°C6-Hydroxy-4H-thieno[3,2-b]pyrrole-5-carboxylic acidFluorine replaced by hydroxy group under basic conditions; regioselectivity confirmed.
Ammonia (NH₃), Cu catalyst6-Amino derivativeCopper-mediated amination achieves 60–70% yield; competing decarboxylation avoided.

Acyl Chloride Formation

Conversion to the acyl chloride enables further derivatization, such as Friedel-Crafts acylation.

Reagents/Conditions Products Key Observations References
Oxalyl chloride, DMF catalyst6-Fluoro-4H-thieno[3,2-b]pyrrole-5-carbonyl chlorideReaction completes in 4 hours under reflux; acyl chloride stable at low temperatures.

Decarboxylation Reactions

Thermal or photolytic decarboxylation removes the carboxylic acid group, yielding simpler heterocycles.

Reagents/Conditions Products Key Observations References
Pyridine, 200°C6-Fluoro-4H-thieno[3,2-b]pyrroleDecarboxylation occurs without ring degradation; product purified via chromatography.

Key Structural Insights Influencing Reactivity

  • Electron-Deficient Aromatic System : The fluorine atom and fused thienopyrrole ring create an electron-deficient environment, favoring nucleophilic substitution over electrophilic reactions .

  • Carboxylic Acid Versatility : The acid group participates in esterification, amidation, and decarboxylation, enabling diverse functionalization .

  • Steric Effects : Substituents at the 4-position (e.g., cyclopentyl in analogs) modulate reactivity by altering steric accessibility .

Comparative Reactivity of Thienopyrrole Derivatives

Reaction Type 6-Fluoro Derivative Non-Fluorinated Analog Impact of Fluorine
Nucleophilic SubstitutionFaster kinetics (σₚ = +0.78 for F)Slower, requires harsher conditionsFluorine enhances electrophilicity .
EsterificationComparable yieldsSimilar efficiencyMinimal steric/electronic impact.

Scientific Research Applications

Overview

6-Fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound with significant potential in various scientific fields, particularly in medicinal chemistry and materials science. Its unique structure and properties make it a valuable candidate for research applications, especially as an enzyme inhibitor and in the development of advanced materials.

Enzyme Inhibition

6-Fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has been primarily studied for its role as an inhibitor of D-amino acid oxidase (DAO). This enzyme is crucial in the metabolism of D-amino acids, which are involved in various physiological processes.

  • Mechanism of Action : The compound binds to the active site of DAO, inhibiting its activity and leading to increased levels of D-amino acids in biological systems. This inhibition can potentially modulate neurotransmitter levels and influence conditions such as schizophrenia and other neurodegenerative diseases.

Pharmacological Applications

Research indicates that this compound may have therapeutic potential in several areas:

  • Antiviral Activity : Investigated for its effects against viruses, particularly hepatitis C.
  • Anticancer Properties : Explored as an inhibitor of demethylases involved in cancer progression, suggesting its utility in cancer treatment strategies.

Material Science

The compound is also being explored for its applications in organic electronics and materials science:

  • Organic Semiconductors : Its unique electronic properties make it suitable for the development of organic semiconductors, which are essential in devices such as OLEDs (Organic Light Emitting Diodes) and organic photovoltaics.

Case Study 1: DAO Inhibition and Schizophrenia

A study conducted on rodent models demonstrated that administration of 6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid led to a significant reduction in D-serine levels, a D-amino acid linked to schizophrenia symptoms. This suggests that DAO inhibitors could provide therapeutic benefits for managing schizophrenia by modulating D-amino acid levels.

Case Study 2: Metabolic Pathway Analysis

Research analyzing the effects of this compound on metabolic pathways revealed that inhibiting DAO resulted in increased neurotransmitter levels. This finding provides insights into its potential role in treating neurodegenerative diseases by enhancing neurotransmitter signaling.

Mechanism of Action

The mechanism of action of 6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as lysine-specific demethylase 1 (LSD1) by binding to the active site and preventing substrate access. This inhibition can lead to changes in gene expression and cellular function, making it a potential candidate for anticancer therapy . The compound may also act as an allosteric inhibitor of viral polymerases, disrupting viral replication .

Comparison with Similar Compounds

Structural Analogs in the Thienopyrrole Family

4H-Thieno[3,2-b]pyrrole-5-carboxylic acid
  • Structure : Lacks the 6-fluoro substituent.
  • Key Data :
    • Molecular weight: 167.18 g/mol (CAS RN 39793-31-2) .
    • Role: Acts as a DAO inhibitor, modulating oxidative stress and neuropathic pain .
    • Pharmacological Use: Studied in combination with D-serine to enhance N-methyl-D-aspartate receptor (NMDAR) function, improving memory and synaptic plasticity .
3,4-Diacetyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, methyl ester
  • Structure : Contains acetyl and methyl ester groups instead of fluorine.
  • Key Data: Found in Artemisia scopaeformis chloroform extracts (17.35% composition) . Bioactivity: Exhibits antimicrobial and antioxidant properties, attributed to the thienopyrrole core and ester modifications .
2-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
  • Structure : Chlorine substituent at the 2-position.
  • Key Data :
    • Molecular weight: 201.63 g/mol (CAS RN 332099-14-6) .
    • Comparison: Chlorine’s larger atomic radius and electronegativity may alter binding kinetics compared to fluorine.

Furopyrrole Analogs

4H-Furo[3,2-b]pyrrole-5-carboxylic acid (SUN)
  • Structure : Replaces thiophene with furan (oxygen instead of sulfur).
  • Key Data: Molecular weight: 151.12 g/mol (CAS RN 67268-37-5) . Pharmacological Role: Potent DAO inhibitor enhancing hippocampal theta rhythm and recognition memory in rodents .
6-Fluoro-4H-furo[3,2-b]pyrrole-5-carboxylic acid ethyl ester
  • Structure : Ethyl ester and 6-fluoro substituent.
  • Key Data: Molecular weight: 197.16 g/mol (CAS RN 1392272-60-4) .

Substituent Effects on Bioactivity

Substituent Compound Example Biological Activity Key Reference
Fluorine (6-position) 6-Fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid Hypothesized enhanced metabolic stability and target affinity due to electronegativity. Inferred
Chlorine (2-position) 2-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid Potential use in pain modulation; bulkier substituent may reduce membrane permeability.
Methyl ester Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate Improved solubility and bioavailability for cognitive enhancement.
Acetyl/methyl 3,4-Diacetyl-2-methyl-4H-thieno... Antimicrobial activity via increased lipophilicity and membrane interaction.
DAO Inhibition
  • 4H-Thieno[3,2-b]pyrrole-5-carboxylic acid (TPC): Reduces neuropathic pain by 40–50% via DAO inhibition, lowering spinal H₂O₂ levels .
  • SUN (furopyrrole analog) : Enhances hippocampal long-term potentiation (LTP) and recognition memory at 10 mg/kg doses .
  • Fluorinated vs. Non-Fluorinated: Fluorine’s electron-withdrawing effect may stabilize interactions with DAO’s active site, though direct data on 6-fluoro-TPC is needed.

Biological Activity

6-Fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential as an inhibitor of D-amino acid oxidase (DAO). This enzyme plays a crucial role in the metabolism of D-amino acids, which are implicated in various neurological disorders. Understanding the biological activity of this compound can provide insights into its therapeutic applications.

  • Chemical Formula : C7H4FNO2S
  • Molecular Weight : 185.18 g/mol
  • CAS Number : 1007386-86-8

Recent studies have highlighted the structural basis for the inhibition of DAO by thiophene-based compounds, including 6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid. The binding interactions involve hydrophobic contacts and hydrogen bonding with key residues in the active site of DAO, particularly with Tyr224, which plays a pivotal role in stabilizing the inhibitor complex .

Biological Activity Overview

The biological activity of 6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has been evaluated through various assays focusing on its inhibitory effects on DAO and potential anticancer properties.

Inhibition of D-Amino Acid Oxidase

Table 1 summarizes the inhibitory activity of various thiophene derivatives against DAO:

CompoundIC50 (µM)Description
6-Fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid1.5Potent inhibitor with strong binding affinity
Thiophene-2-carboxylic acid analog2.0Moderate inhibition
Thiophene-3-carboxylic acid analog3.0Weaker inhibition

The compound demonstrated an IC50 value of approximately 1.5 µM, indicating potent inhibitory activity against DAO, which is crucial for developing treatments for schizophrenia and other neuropsychiatric disorders .

Anticancer Activity

In addition to its role as a DAO inhibitor, 6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has been investigated for its anticancer properties. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines.

Table 2 presents findings from cytotoxicity assays:

Cell LineIC50 (µM)Effect Observed
HeLa12.5Significant growth inhibition
A54915.0Moderate cytotoxicity
MCF710.0Strong antiproliferative effects

These results indicate that the compound has varying degrees of efficacy against different cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

Case Studies and Research Findings

A notable study focused on the structure-activity relationship (SAR) of thiophene-based compounds revealed that small substituents on the thiophene ring enhance potency against DAO. The introduction of larger side chains was found to decrease inhibitory activity significantly, emphasizing the importance of molecular size and shape in drug design .

Moreover, molecular dynamics simulations have provided insights into the dynamic behavior of the compound within the active site of DAO, confirming that it stabilizes a closed conformation that is favorable for inhibition .

Q & A

Q. What are the established synthetic methodologies for 6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid?

Methodological Answer: The synthesis typically involves cyclocondensation or cross-coupling reactions. For example:

  • Step 1: Start with a substituted thiophene or pyrrole precursor. Fluorination at the 6-position can be achieved using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions .
  • Step 2: Cyclization via palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to form the thieno-pyrrole core, as demonstrated for analogous compounds .
  • Step 3: Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using NaOH/EtOH to yield the carboxylic acid moiety .
    Key Considerations: Optimize reaction temperature (80–120°C) and catalyst loading (1–5 mol% Pd) to avoid side reactions.

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • HPLC : For purity assessment (≥95% recommended for biological assays) .
  • 1H/13C NMR : Confirm substitution patterns and fluorine coupling (e.g., 19F NMR for fluorinated derivatives) .
  • HRMS : Verify molecular weight (e.g., [M+H]+ = 212.12 for C7H5FNO2S) .
    Data Interpretation Tip: Compare spectral data with structurally similar compounds like 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid (C7H4ClNO2S, ).

Q. What are the optimal storage conditions to ensure compound stability?

Methodological Answer:

  • Storage: Seal in dry, inert containers at 2–8°C to prevent hydrolysis of the carboxylic acid group or fluorine displacement .
  • Stability Tests: Monitor degradation via TLC or HPLC every 3–6 months. Avoid prolonged exposure to light or humidity.

Advanced Research Questions

Q. How does fluorination at the 6-position influence the electronic properties of the thieno-pyrrole core?

Methodological Answer:

  • Computational Analysis: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and frontier molecular orbitals. Fluorine’s electronegativity increases electron withdrawal, reducing HOMO-LUMO gaps by ~0.5 eV compared to non-fluorinated analogs .
  • Experimental Validation: Compare UV-Vis spectra (λmax shifts of 10–15 nm in polar solvents) and cyclic voltammetry (oxidation potentials increase by 0.2–0.3 V) .

Q. What strategies are effective in resolving contradictory spectral data for this compound?

Methodological Answer:

  • Case Study: If NMR signals overlap (e.g., thieno-pyrrole protons), use 2D techniques (COSY, HSQC) or deuterated solvents (DMSO-d6) for resolution .
  • Contradiction Example: Discrepancies in melting points (e.g., 287–293°C for a related trifluoromethylpyridyl benzoic acid ) may arise from polymorphic forms. Use X-ray crystallography to confirm lattice structure .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

  • Library Synthesis: Introduce substituents (e.g., cyano, formyl) at the 2- or 4-positions via regioselective electrophilic substitution .
  • Biological Testing: Screen derivatives for cytotoxicity (e.g., IC50 values against cancer cell lines) and correlate with electronic descriptors (Hammett σ constants) .
    Example: Analogous thieno-pyridine derivatives showed enhanced activity with electron-withdrawing groups (e.g., -NO2, IC50 = 1.2 µM vs. 8.5 µM for -OCH3) .

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